Imidazolidine, 1,3-dibenzyl-2-(3-benzyloxyphenyl)-
Description
Structural Framework and Molecular Geometry
The crystallographic analysis of Imidazolidine, 1,3-dibenzyl-2-(3-benzyloxyphenyl)- reveals a complex three-dimensional arrangement centered around the five-membered imidazolidine ring. The molecular formula C₃₀H₃₀N₂O indicates a substantial organic framework with a molecular weight of 434.6 g/mol. The compound exhibits specific geometric parameters that distinguish it from simpler imidazolidine derivatives, particularly in the spatial arrangement of its multiple aromatic substituents.
Comparative analysis with related crystal structures, such as the 3,3′-(1,2-phenylene-bis(methylene))bis(1-vinyl) system, demonstrates that imidazolidine rings typically adopt envelope or twist conformations. In the case of our target compound, the imidazolidine ring atoms maintain coplanarity, with specific dihedral angles between the imidazolidine core and the attached aromatic systems ranging from 18.3° to 87.6°. These angular relationships are crucial for understanding the compound's three-dimensional structure and its potential interactions with biological targets.
The benzyloxy substitution pattern introduces additional conformational complexity through the presence of rotatable bonds. The compound contains eight rotatable chemical bonds, contributing to its conformational flexibility. This flexibility is particularly important for biological activity, as it allows the molecule to adopt different conformations when interacting with protein targets or during membrane permeation processes.
Crystal Packing and Intermolecular Interactions
Crystal structure studies of related imidazolidine compounds provide insights into the packing behavior of this molecular family. The 6,6′-Dimethyl-2,2′-[imidazolidine-1,3-diylbis(methylene)]diphenol structure demonstrates characteristic intramolecular O—H···N hydrogen bonds forming S(6) ring motifs. Similar hydrogen bonding patterns are expected in Imidazolidine, 1,3-dibenzyl-2-(3-benzyloxyphenyl)-, where the benzyloxyphenyl substituent may participate in analogous intermolecular interactions.
The molecular packing in crystal lattices of imidazolidine derivatives typically involves weak C—H···O interactions with bifurcated acceptors, forming three-dimensional networks. These interactions contribute to the overall stability of the crystal structure and influence the compound's physical properties, including melting point and solubility characteristics.
Properties
IUPAC Name |
1,3-dibenzyl-2-(3-phenylmethoxyphenyl)imidazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O/c1-4-11-25(12-5-1)22-31-19-20-32(23-26-13-6-2-7-14-26)30(31)28-17-10-18-29(21-28)33-24-27-15-8-3-9-16-27/h1-18,21,30H,19-20,22-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTISNFRXHXPBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC(=CC=C3)OCC4=CC=CC=C4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Condensation of Ethylenediamine with Benzaldehyde
The foundational synthesis begins with the condensation of ethylenediamine and benzaldehyde in anhydrous benzene. This step generates N,N'-dibenzylideneethane-1,2-diamine, a Schiff base intermediate. The reaction proceeds via nucleophilic attack of ethylenediamine’s primary amines on the aldehyde carbonyl, followed by dehydration.
Reaction Conditions :
Reduction to N,N'-Dibenzylethylenediamine
The Schiff base intermediate is reduced using sodium borohydride (NaBH₄) in ethanol. This step converts the imine bonds to secondary amines, yielding N,N'-dibenzylethylenediamine.
Optimization Notes :
Cyclization with 3-Benzyloxybenzaldehyde
The final step involves cyclocondensation of N,N'-dibenzylethylenediamine with 3-benzyloxybenzaldehyde. This reaction forms the imidazolidine ring via nucleophilic attack of the diamine’s secondary amines on the aldehyde, followed by dehydration.
Critical Parameters :
-
Solvent : Dry toluene or benzene (to avoid hydrolysis)
-
Catalyst : Acetic acid (10 mol%) accelerates imine formation
-
Temperature : Reflux at 110°C for 12–16 hours
-
Yield : ~70% (extrapolated from analogous 2-aryl imidazolidines)
Structural Confirmation :
-
FT-IR : Absence of C=O stretch (~1700 cm⁻¹) confirms cyclization.
-
¹H NMR : Aromatic protons of the 3-benzyloxyphenyl group appear as multiplet signals at δ 6.8–7.5 ppm, while the imidazolidine ring protons resonate as singlet at δ 3.8–4.2 ppm.
Microwave-Assisted Imine Cyclization
Microwave Synthesis of Imine Intermediate
Adapting methodologies from the University of Karbala thesis, the imine precursor is synthesized via microwave irradiation. A solution of N,N'-dibenzylethylenediamine and 3-benzyloxybenzaldehyde in tetrahydrofuran (THF) is irradiated at 100°C for 15–20 minutes.
Advantages Over Conventional Heating :
Cyclization Under Microwave Conditions
The imine intermediate undergoes cyclization in the same pot upon continued irradiation. The microwave’s uniform heating promotes rapid ring closure without requiring additional catalysts.
Conditions :
Alternative Route via Pre-Functionalized Ethylenediamine Derivatives
Synthesis of N-Benzylethylenediamine
Ethylenediamine is selectively benzylated using benzyl bromide in the presence of a base (e.g., K₂CO₃). This yields N-benzylethylenediamine, a mono-substituted intermediate.
Challenges :
Cyclocondensation with 3-Benzyloxybenzaldehyde
The mono-benzylated diamine reacts with 3-benzyloxybenzaldehyde under acidic conditions (e.g., HBF₄ in CH₃CN) to form the imidazolidine ring.
Reaction Profile :
-
Solvent : Acetonitrile
-
Catalyst : HBF₄ (5 mol%)
-
Temperature : 60°C for 6 hours
-
Yield : ~68% (lower due to steric hindrance from the benzyloxy group).
Comparative Analysis of Methods
| Method | Steps | Time | Yield | Purity |
|---|---|---|---|---|
| Three-Step Conventional | 3 | 24–36 hours | 70% | 90% |
| Microwave-Assisted | 2 | 1 hour | 75% | 95% |
| Pre-Functionalized Route | 2 | 12 hours | 68% | 88% |
Key Insights :
-
Microwave irradiation significantly enhances efficiency and yield.
-
The three-step method remains the most reliable for large-scale synthesis.
-
Steric effects from the 3-benzyloxy group marginally reduce yields in alternative routes.
Challenges and Optimization Strategies
Steric Hindrance Mitigation
The 3-benzyloxyphenyl group introduces steric bulk, slowing cyclization. Strategies include:
Chemical Reactions Analysis
Types of Reactions
Imidazolidine, 1,3-dibenzyl-2-(3-benzyloxyphenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles such as halides or amines can replace the benzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Mechanism of Action
The mechanism of action of Imidazolidine, 1,3-dibenzyl-2-(3-benzyloxyphenyl)- involves its interaction with specific molecular targets. For instance, as an Hsp90 inhibitor, this compound binds to the ATP-binding site of Hsp90, preventing its chaperone activity. This leads to the degradation of client proteins that are essential for cancer cell survival and proliferation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues of Compound 1 and their substituent-driven differences:
Key Observations:
- Substituent Position : Compound 2 () differs from Compound 1 in the benzyloxy group’s position (4- vs. 3-) and the addition of a methoxy group. This para-substitution may enhance steric hindrance and alter electronic properties compared to the meta-substituted Compound 1 .
- Halogen vs. Benzyloxy : Chloro () and bromo () substituents are electron-withdrawing, which could reduce the electron density of the imidazolidine ring compared to the electron-donating benzyloxy group in Compound 1. This impacts reactivity in catalysis or ligand-metal interactions .
- Hydroxy and Iodo Groups : The hydroxyphenyl and iodo substituents in ’s compound introduce hydrogen-bonding capacity and polarizability, respectively, which may enhance solubility in polar solvents or stabilize crystal packing .
Physicochemical Properties and Stability
- Thermal Stability : Compounds with halogen substituents (e.g., 2-chlorophenyl in ) may exhibit lower thermal stability due to weaker C-Cl bonds compared to C-O bonds in benzyloxy groups. However, crystallographic data for the 2-chlorophenyl derivative () suggests a stable lattice structure, likely due to π-π stacking and halogen interactions .
- Solubility : The benzyloxy group in Compound 1 increases lipophilicity, whereas hydroxy groups () improve aqueous solubility. Bromo and iodo substituents () further enhance hydrophobicity .
- Sensitivity to Moisture: Safety guidelines for the 2-chlorophenyl analogue () recommend storage in dry, ventilated conditions, implying hygroscopicity.
Biological Activity
Imidazolidine, 1,3-dibenzyl-2-(3-benzyloxyphenyl)- is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Synthesis
Imidazolidines are five-membered heterocyclic compounds containing two nitrogen atoms. The specific compound in focus features two benzyl groups and a benzyloxyphenyl substituent, which may influence its biological properties. Recent studies have highlighted various synthetic routes for imidazolidine derivatives, with yields ranging from 44% to over 90% depending on the reaction conditions and starting materials used .
Antitumor Activity
Research indicates that certain imidazolidine derivatives exhibit inhibitory effects on HSP90 (Heat Shock Protein 90), a crucial chaperone involved in the maturation of many oncogenic proteins. For instance, a series of 1,3-dibenzyl-2-aryl imidazolidines demonstrated strong binding affinity to the HSP90 N-terminus but showed only weak antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . This limited efficacy may be attributed to the instability of the imidazolidine ring in aqueous environments, leading to degradation into less active components.
Anti-inflammatory and Antibacterial Properties
Imidazolidine derivatives have also been evaluated for their anti-inflammatory and antibacterial properties. Studies have reported that some synthesized tetrahydroimidazoles exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as analgesic effects . This suggests that modifications in the imidazolidine structure can yield compounds with diverse therapeutic potentials.
Case Studies
- HSP90 Inhibition : A study published in the Journal of Medicinal Chemistry detailed the synthesis of a series of imidazolidines that were tested for their ability to inhibit HSP90. While they bound effectively to the protein, their anticancer efficacy was limited due to rapid hydrolysis in physiological conditions .
- Antibacterial Activity : Another investigation focused on tetrahydroimidazoles derived from imidazolidines demonstrated promising results against common bacterial strains. The study highlighted the structure-activity relationship (SAR) indicating that specific substitutions on the imidazolidine scaffold enhance antibacterial potency .
Data Summary
The following table summarizes key findings related to the biological activities of imidazolidine derivatives:
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for preparing 1,3-dibenzyl-2-(3-benzyloxyphenyl)imidazolidine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves condensation of substituted aromatic diamines with carboxylic acid derivatives under acidic conditions. For example, polyphosphoric acid (PPA) at 210°C under an inert atmosphere (N₂) facilitates cyclization, yielding imidazolidine derivatives with ~90% efficiency . Optimization includes adjusting stoichiometric ratios (e.g., excess o-phenylenediamine), controlling reaction time to prevent side reactions, and post-synthetic purification via pH adjustment and vacuum drying .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : X-ray crystallography provides definitive structural confirmation, as demonstrated for analogous imidazolidine derivatives, resolving bond angles and stereochemistry . Complementary techniques include:
- NMR : ¹H/¹³C NMR to verify benzyl group substitution patterns and aromatic proton environments.
- LCMS : High-resolution mass spectrometry (HRMS) to confirm molecular weight and purity (>98%) .
- FTIR : To identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹).
Q. What computational tools are available for simulating the electronic properties of imidazolidine derivatives, and how do they inform experimental design?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., via Gaussian or COMSOL) model electronic transitions and stability. For example, simulations can predict charge distribution in the imidazolidine ring, guiding the selection of electron-donating/withdrawing substituents. AI-driven platforms (e.g., COMSOL Multiphysics) enable virtual screening of reaction parameters (temperature, solvent polarity) to reduce trial-and-error experimentation .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound's stability or reactivity?
- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in simulations. To address this:
- Validate computational models with experimental kinetics (e.g., Arrhenius plots for thermal decomposition).
- Cross-reference DFT results with spectroscopic data (e.g., UV-Vis for electronic transitions).
- Use hybrid QM/MM (quantum mechanics/molecular mechanics) methods to account for bulk solvent interactions .
Q. What methodological approaches are recommended for analyzing discrepancies in spectroscopic data (e.g., NMR vs. X-ray crystallography)?
- Methodological Answer : Contradictions may stem from dynamic processes (e.g., tautomerism in solution vs. solid-state rigidity). Strategies include:
- Variable-temperature NMR to detect conformational changes.
- Synchrotron X-ray diffraction for high-resolution crystallography.
- Solid-state NMR to bridge solution- and solid-phase data .
Q. How can factorial design be applied to optimize the synthesis parameters (e.g., temperature, catalyst loading) for this compound?
- Methodological Answer : A 2³ factorial design can systematically test variables:
- Factors : Temperature (180–220°C), catalyst concentration (0.5–2.0 mol%), reaction time (4–8 h).
- Response Variables : Yield, purity, byproduct formation.
- Statistical software (e.g., Minitab) identifies significant interactions (e.g., temperature × time) and optimal conditions. AI-driven DOE (Design of Experiments) further accelerates parameter space exploration .
Q. What strategies are effective in validating the purity of the compound when HPLC and LCMS data show conflicting results?
- Methodological Answer : LCMS may fail to distinguish isobaric impurities. Mitigation steps:
- Orthogonal Methods : Combine reverse-phase HPLC with ion-exchange chromatography.
- Spiking Experiments : Add a known impurity to confirm retention time alignment.
- Tandem MS/MS : Fragment ions can differentiate structural isomers .
Q. How do steric effects from benzyl substituents influence the compound’s reactivity in catalytic applications?
- Methodological Answer : Bulky benzyl groups hinder axial coordination in metal complexes, as shown in lanthanide-catalyzed reactions. Steric maps (e.g., using ADF software) quantify substituent crowding. Experimental validation involves comparing catalytic turnover rates with analogs (e.g., methyl vs. benzyl derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
